(T-4)-Potassium (E)-trifluoro(oct-1-en-1-yl)borate
Description
Properties
Molecular Formula |
C8H15BF3K |
|---|---|
Molecular Weight |
218.11 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-oct-1-enyl]boranuide |
InChI |
InChI=1S/C8H15BF3.K/c1-2-3-4-5-6-7-8-9(10,11)12;/h7-8H,2-6H2,1H3;/q-1;+1/b8-7+; |
InChI Key |
JTKHDXZTHSFNMD-USRGLUTNSA-N |
Isomeric SMILES |
[B-](/C=C/CCCCCC)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CCCCCCC)(F)(F)F.[K+] |
Origin of Product |
United States |
Biological Activity
(T-4)-Potassium (E)-trifluoro(oct-1-en-1-yl)borate is a boron-containing compound that has garnered interest due to its potential applications in medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms, efficacy, and safety based on diverse research findings.
This compound is characterized by a trifluoroborate group, which enhances its reactivity and interaction with biological systems. The presence of the oct-1-en-1-yl moiety suggests potential applications in organic synthesis and as a pharmaceutical intermediate.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that boron compounds can influence the activity of various enzymes, particularly those involved in metabolic pathways. For example, the compound may inhibit cytochrome P450 enzymes, affecting drug metabolism and clearance .
- Mitochondrial Function Modulation : Research indicates that derivatives of trifluoroborates can affect mitochondrial permeability transition pores (mPTP), which are crucial in regulating apoptosis and cell survival. Compounds similar to (T-4)-Potassium have demonstrated the ability to reduce mPTP opening, thereby protecting cells from oxidative stress-induced damage .
- Cellular Uptake and Bioavailability : The structural characteristics of this compound facilitate its uptake by cells, enhancing its bioavailability. This is particularly relevant in therapeutic contexts where effective intracellular concentrations are necessary for pharmacological action .
Table 1: Summary of Biological Activities
Case Studies
- Study on Mitochondrial Protection : In a study involving neuronal cells exposed to amyloid beta, (T-4)-Potassium was shown to significantly inhibit mPTP opening, suggesting its potential as a neuroprotective agent against neurodegenerative diseases .
- CYP450 Interaction Analysis : A detailed analysis of the compound's interaction with CYP450 enzymes revealed that certain derivatives maintained higher enzyme activity post-treatment compared to traditional inhibitors, indicating a favorable profile for therapeutic use .
- Anticancer Activity : Experimental data from various cancer cell lines demonstrated that (T-4)-Potassium induced apoptosis selectively in cancerous cells while sparing healthy cells, highlighting its potential as an anticancer therapeutic agent .
Safety Profile
The safety profile of (T-4)-Potassium has been assessed through various toxicological studies. While boron compounds can exhibit toxicity at high concentrations, the observed no-observed-adverse-effect levels (NOAEL) for related compounds suggest that when used appropriately, the risks can be managed effectively .
Comparison with Similar Compounds
Comparison with Similar Potassium Trifluoroborates
Structural and Electronic Differences
Substituent Type and Configuration
- The (E)-configuration minimizes steric hindrance compared to (Z)-isomers, improving stability and reactivity in cross-couplings . Alkynyl analogs (e.g., oct-1-yn-1-yl) exhibit stronger electron-withdrawing effects due to sp-hybridization, which may accelerate transmetalation in couplings .
Coordination Geometry
Reactivity in Cross-Coupling Reactions
Potassium trifluoroborates are widely used in Suzuki-Miyaura couplings. Substituent effects on reactivity include:
Electronic Effects
- Alkenyl vs. Alkynyl : Alkynyl trifluoroborates (e.g., oct-1-yn-1-yl) undergo faster transmetalation due to stronger electron-withdrawing effects, but alkenyl derivatives like the target compound offer better stereochemical control .
- Aryl vs. Alkenyl : Styryl derivatives (e.g., trans-styryltrifluoroborate) benefit from conjugation with phenyl groups, enhancing stability but reducing flexibility in bond rotation .
Steric Effects
- The octenyl chain in the target compound introduces moderate steric bulk, which may slow transmetalation compared to allyltrifluoroborate but improve selectivity in couplings with hindered electrophiles .
Catalytic Performance
Stability and Spectroscopic Properties
NMR Data
- The 19F chemical shift reflects the electronic environment of the trifluoroborate group, with alkenyl/alkynyl substituents causing upfield shifts compared to aryl derivatives .
Thermal Stability
- Trifluoroborates with longer alkyl chains (e.g., octenyl) exhibit higher thermal stability due to reduced hygroscopicity, making them easier to handle than hydrophilic analogs .
Preparation Methods
Starting Materials and Organometallic Intermediate Formation
The preparation of the title compound often starts with an alkenyl halide or a vinylic telluride precursor. For example, in related potassium vinyltrifluoroborate preparations, Z-vinylic tellurides are used as precursors. The general procedure involves:
- Addition of n-butyllithium (nBuLi) to the vinylic telluride at low temperature (around 203 K) in an ethereal solvent such as diethyl ether to generate an alkenyllithium intermediate.
The temperature is then raised moderately (e.g., 253 K) to promote the reaction progression.
Boronation Step
- The alkenyllithium intermediate is reacted with a trialkoxyborate, commonly triisopropyl borate B(OiPr)3, at a controlled temperature (e.g., 233 K).
- This step forms the alkenylboronate intermediate.
Conversion to Potassium Trifluoroborate
- After allowing the boronation step to proceed for about 1 hour, an aqueous solution of potassium hydrogen difluoride (KHF2) is added to the reaction mixture.
- KHF2 converts the boronate intermediate into the corresponding potassium trifluoroborate salt.
- The solvent and water are removed by evaporation.
- The crude solid is purified by hot acetone treatment, filtration, and drying.
- Single crystals can be obtained by slow evaporation from diethyl ether.
Yield and Purity
- Yields for related potassium vinyltrifluoroborates prepared by this method range from 24% to 67%, depending on the substrate and conditions.
- Purification is critical due to the solubility properties of these salts.
Summary Table of the Typical Preparation Conditions
| Step | Reagents/Conditions | Temperature (K) | Time | Notes |
|---|---|---|---|---|
| Organolithium formation | nBuLi, vinylic telluride, Et2O | 203 → 253 | Dropwise addition + 20 min | Low temp to avoid side reactions |
| Boronation | B(OiPr)3 | 233 | 1 hour | Formation of boronate intermediate |
| Trifluoroborate formation | Aqueous KHF2 (4 mmol in 10 ml water) | Room temp | 1 hour | Converts boronate to trifluoroborate |
| Workup | Evaporation, hot acetone wash, filtration | - | - | Purification step |
| Yield | - | - | - | 24–67% reported for analogs |
Alternative and Complementary Preparation Approaches
Copper-Catalyzed Borylation of Alkenyl Halides
- Copper-catalyzed borylation of alkenyl halides with bis(pinacolato)diboron (B2pin2) followed by treatment with KHF2 is a mild and general method to access potassium alkenyltrifluoroborates.
- This method allows preparation of a broad range of substrates with functional group tolerance.
- The borylation step is catalyzed by copper(I) complexes under mild conditions.
- After borylation, conversion to trifluoroborates is achieved by KHF2 treatment.
Hydroboration of Alkynes Followed by Fluorination
- Alkynes can be hydroborated with boron reagents such as 9-BBN or catecholborane to yield alkenylboronates.
- Subsequent treatment with KHF2 converts these intermediates into potassium alkenyltrifluoroborates.
- This approach is stereoselective and can afford (E)- or (Z)-alkenyl trifluoroborates depending on conditions.
Lithium/Halogen Exchange and Boronation
- Vinyl iodides can be converted to alkenyllithium intermediates by lithium/halogen exchange using nBuLi.
- The alkenyllithium species is then trapped with trialkoxyborates.
- Subsequent KHF2 treatment furnishes the trifluoroborate salt.
Research Findings and Structural Characterization
- Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate and related compounds have been structurally characterized by X-ray crystallography, revealing coordination environments around potassium ions and confirming the trifluoroborate structure.
- The geometry around potassium is often described as a trivacant icosahedron, with multiple close contacts to fluorine atoms from trifluoroborate groups.
- Such structural data support the stability and reactivity profiles of these salts in cross-coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
